molecular formula C16H18FNO2 B2703381 N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide CAS No. 2411240-50-9

N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide

Cat. No.: B2703381
CAS No.: 2411240-50-9
M. Wt: 275.323
InChI Key: YGFVNKVIGZBZLK-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide is a synthetic organic compound that belongs to the class of amides It features a fluorophenyl group, an oxane ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Formation of the but-2-ynamide moiety: This can be synthesized through the reaction of an alkyne with an amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxane ring and but-2-ynamide moiety contribute to the compound’s overall activity. Pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-methylbenzamide
  • (4-Fluorophenyl)(oxan-4-yl)methanamine

Uniqueness

N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-3-4-16(19)18(2)14-9-10-20-15(11-14)12-5-7-13(17)8-6-12/h5-8,14-15H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVNKVIGZBZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCOC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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